molecular formula C6H8ClN3O2 B2769324 6-Hydrazinylnicotinic acid hydrochloride CAS No. 1423031-46-2

6-Hydrazinylnicotinic acid hydrochloride

Cat. No.: B2769324
CAS No.: 1423031-46-2
M. Wt: 189.6
InChI Key: ITPDZLBALZCKIB-UHFFFAOYSA-N
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Description

6-Hydrazinylnicotinic acid hydrochloride is an organic compound with the chemical formula C6H7N3O2·HCl It is a derivative of nicotinic acid, featuring a hydrazine group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydrazinylnicotinic acid hydrochloride can be synthesized through the reaction of hydrazine with 6-chloronicotinic acid. The reaction typically involves the use of sodium hydroxide or ammonia as a buffer to prevent side reactions . The process can be summarized as follows:

  • Dissolve 6-chloronicotinic acid in a suitable solvent.
  • Add hydrazine hydrate to the solution.
  • Adjust the pH using sodium hydroxide or ammonia.
  • Stir the mixture at an appropriate temperature until the reaction is complete.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinylnicotinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Azides or other oxidized derivatives.

    Reduction: Hydrazones or reduced derivatives.

    Substitution: Substituted hydrazinylnicotinic acid derivatives.

Scientific Research Applications

6-Hydrazinylnicotinic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    6-Hydrazinonicotinic acid: Similar in structure but lacks the hydrochloride group.

    6-Chloronicotinic acid: Precursor in the synthesis of 6-hydrazinylnicotinic acid hydrochloride.

    Nicotinic acid: Parent compound with a carboxylic acid group at the 3-position of the pyridine ring.

Uniqueness: this compound is unique due to the presence of the hydrazine group at the 6-position, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

6-Hydrazinylnicotinic acid hydrochloride (CAS No. 1423031-46-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC6H7N3O2
Molar Mass153.14 g/mol
Density1.51 g/cm³
Synonyms6-Hydrazinonicotinic acid, HYDRALINK 6-HNA REAGENT

The primary biological activity of this compound is believed to be linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound acts as a modulator of the immune response by influencing the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in innate immunity.

  • Target Interaction : The compound binds to the STING protein, inducing a conformational change that enhances its interaction with downstream signaling molecules, leading to the activation of type I interferons and other cytokines.
  • Biochemical Effects : In vitro studies have demonstrated that this compound can stimulate macrophage proliferation and enhance immune responses against tumors .

Biological Activity

Research has indicated several key biological activities associated with this compound:

  • Immunomodulatory Effects :
    • The compound has been shown to activate the STING pathway, resulting in increased production of type I interferons, which are crucial for antiviral defense and tumor immunogenicity .
    • In animal models, it exhibited dose-dependent antitumor activity, suggesting its potential as an immunotherapeutic agent.
  • Antitumor Activity :
    • In a CT26 mouse colon carcinoma model, administration of the compound led to significant tumor regression and long-lasting anti-tumor immunity in approximately 90% of treated animals.
    • Its ability to enhance T cell responses makes it a promising candidate for combination therapies with other immunotherapeutics.
  • Cellular Effects :
    • The compound has been observed to stimulate various cellular processes, including macrophage activation and proliferation, which are vital for mounting an effective immune response .

Study on Antitumor Efficacy

In a preclinical study involving mice with colon cancer (CT26 model), researchers administered varying doses of this compound. The results indicated that higher doses correlated with greater tumor size reduction and increased survival rates among treated mice. This study underscores the compound's potential as an effective immunotherapy agent.

Immunological Response Enhancement

Another study focused on the immune-modulating effects of the compound highlighted its ability to increase cytokine production in macrophages upon stimulation through the STING pathway. This suggests that this compound could be leveraged in developing therapies for diseases where enhanced immune responses are beneficial.

Properties

IUPAC Name

6-hydrazinylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-9-5-2-1-4(3-8-5)6(10)11;/h1-3H,7H2,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPDZLBALZCKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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